molecular formula C18H19NO3 B144376 (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane CAS No. 128018-44-0

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane

Cat. No.: B144376
CAS No.: 128018-44-0
M. Wt: 297.3 g/mol
InChI Key: DURMMNMFHRIMJD-DLBZAZTESA-N
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Description

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features an epoxy group, a Cbz-protected amino group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane typically involves the following steps:

    Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using reagents such as m-chloroperoxybenzoic acid (m-CPBA) to form the epoxy group.

    Amino Group Protection: The amino group is protected using carbobenzoxy chloride (Cbz-Cl) in the presence of a base like triethylamine to form the Cbz-protected amino group.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral chromatography to obtain the desired (2S,3S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound involve large-scale epoxidation and protection reactions, followed by chiral resolution using efficient and scalable techniques such as crystallization or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

    Reduction: The epoxy group can be reduced to form alcohols.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. The Cbz-protected amino group can be deprotected under specific conditions to release the free amine, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane: The enantiomer of the compound with similar chemical properties but different biological activities.

    (2S,3S)-1,2-Epoxy-3-amino-4-phenylbutane: A similar compound without the Cbz protection, which may have different reactivity and applications.

    (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: A compound with a different protecting group (Boc) on the amino group, which may affect its stability and reactivity.

Uniqueness

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane is unique due to its specific stereochemistry and the presence of the Cbz-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules with precise stereochemical requirements.

Properties

IUPAC Name

benzyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMMNMFHRIMJD-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172108
Record name Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128018-44-0
Record name Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128018-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, phenylmethyl ester
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-benzyloxycarbonylamino-1-phenyl-3-butene (1.43 g, 5.08 mmoles) in 20 mL of CH2Cl2 was added 3-chloroperoxybenzoic acid (2.19 g, 60%, 7.62 mmoles) in several portions, and the mixture was stirred at room temperature for 30 hrs. After addition of EtOAc (60 mL), the mixture was washed with saturated NaHCO3 and brine, and the organic layer was dried over Na2SO4. Evaporation of the solvent afforded an oily residue. The crude product was purified by column chromatography on silica gel with elution by 2:8 EtOAc-hexane to give pure 2-benzyloxycarbonylamino-1-phenyl-3,4-epoxy-butane.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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